molecular formula C10H10BrF2NO3 B14063514 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene

Cat. No.: B14063514
M. Wt: 310.09 g/mol
InChI Key: ROAZYRDFKOALIQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene is an organic compound with a complex structure, featuring a bromopropyl group, a difluoromethoxy group, and a nitrobenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant . This method is efficient and provides high yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of various substituted derivatives.

    Reduction: Conversion to the corresponding amine.

    Oxidation: Formation of oxidized products, potentially including carboxylic acids or aldehydes.

Scientific Research Applications

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromopropyl group can form covalent bonds with nucleophiles.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10BrF2NO3

Molecular Weight

310.09 g/mol

IUPAC Name

1-(3-bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene

InChI

InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-3-4-8(17-10(12)13)6-9(7)14(15)16/h3-4,6,10H,1-2,5H2

InChI Key

ROAZYRDFKOALIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])CCCBr

Origin of Product

United States

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